4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

Vue d'ensemble

Description

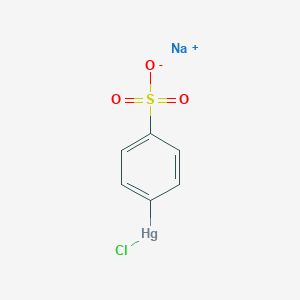

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C6H4ClHgNaO3S and a molecular weight of 415.19 g/mol . It is known for its use as a sulfhydryl reagent, reacting with specific residues in proteins . The compound appears as an off-white to light grey solid and is highly toxic .

Méthodes De Préparation

The preparation of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt involves the following steps :

Synthesis of the Free Acid: The free acid is obtained by acidifying an aqueous solution of the compound, filtering off the acid, washing it with water, and recrystallizing from hot water to give a colorless solid. This solid is then dried in a vacuum over phosphorus pentoxide (P2O5) to ensure it is free of chloride ions (tested using silver nitrate).

Formation of the Sodium Salt: The sodium salt is prepared by dissolving the free acid in an equivalent amount of aqueous sodium hydroxide (NaOH) and evaporating the solution to dryness.

Analyse Des Réactions Chimiques

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt undergoes various chemical reactions, including :

Substitution Reactions: The compound can participate in substitution reactions where the chlorine or mercury atoms are replaced by other atoms or groups.

Reactions with Sulfhydryl Groups: It reacts with sulfhydryl groups in proteins, particularly with histidine residues, forming stable complexes.

Applications De Recherche Scientifique

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt has several scientific research applications :

Biochemistry: It is used as a reagent to study the function of sulfhydryl groups in proteins and enzymes.

Molecular Biology: The compound is employed to investigate the role of specific amino acid residues in protein function.

Industrial Applications: It is used in the synthesis of other chemical compounds and in various industrial processes.

Mécanisme D'action

The mechanism of action of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt involves its interaction with sulfhydryl groups in proteins . The compound reacts with histidine residues, forming stable complexes that can inhibit the function of certain proteins and enzymes . This interaction is crucial for studying the role of these residues in protein function.

Comparaison Avec Des Composés Similaires

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt can be compared with other similar compounds, such as :

p-Chloromercuribenzoic Acid: Another sulfhydryl reagent, but less soluble than this compound.

4-Chlorobenzenesulfonic Acid Sodium Salt: Similar in structure but lacks the mercury atom, making it less reactive with sulfhydryl groups.

These comparisons highlight the unique reactivity of this compound with sulfhydryl groups, making it a valuable tool in biochemical research.

Activité Biologique

Overview

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt, commonly referred to as 4-CMBSA, is a chemical compound with the molecular formula C₆H₄ClHgNaO₃S and a molecular weight of 415.19 g/mol. This compound is primarily utilized as a reagent in biochemical research, particularly in studies involving sulfhydryl groups in proteins and enzymes. Its biological activity is significant due to its interactions with specific amino acid residues, especially histidine, which play crucial roles in various biological processes.

Target Interaction

The primary target of 4-CMBSA is the Histidine 225C residue of the NhaA Na+/H+ antiporter in Escherichia coli. The compound acts as a sulfhydryl reagent, binding to the sulfhydryl groups in this histidine residue, leading to modifications that can affect protein function and cellular processes.

Mode of Action

4-CMBSA modifies protein structures by interacting with thiol groups, which can lead to:

- Inhibition of Enzyme Activity : By modifying critical residues in enzymes, it can inhibit their activity.

- Alteration of Protein Function : Changes in protein conformation can affect signaling pathways and cellular responses.

Biological Effects

The biological effects of 4-CMBSA include:

- Toxicity : The compound exhibits severe toxicity upon ingestion, potentially leading to acute systemic mercurialism characterized by gastrointestinal distress, renal failure, and neurological symptoms .

- Cellular Impact : It can disrupt cellular functions by altering ion transport mechanisms due to its effects on membrane proteins.

Case Studies and Research Findings

- Protein Function Studies : Research has demonstrated that 4-CMBSA is effective in studying the role of sulfhydryl groups in enzyme catalysis. For instance, it has been used to investigate the function of thiol-containing enzymes in various metabolic pathways.

- Neurotoxicity Investigations : Studies have shown that exposure to mercury compounds, including 4-CMBSA, can lead to neurotoxic effects such as memory loss and hallucinations. These findings highlight the importance of understanding the biological activity of mercury-containing compounds in toxicology .

- Industrial Applications : Beyond its use in research, 4-CMBSA is also applied in industrial settings for synthesizing other chemical compounds. Its reactivity with thiol groups makes it valuable for creating specific chemical modifications.

Comparative Analysis

To better understand the unique properties of 4-CMBSA, it can be compared with similar compounds:

| Compound | Solubility | Reactivity with Thiols | Biological Activity |

|---|---|---|---|

| This compound | High | High | Inhibits enzyme function; toxic |

| p-Chloromercuribenzoic Acid | Moderate | Moderate | Used for sulfhydryl studies |

| 4-Chlorobenzenesulfonic Acid Sodium Salt | High | Low | Less reactive; primarily used as a sulfonating agent |

Propriétés

IUPAC Name |

sodium;chloro-(4-sulfonatophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSRKSETVILKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClHgNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Chloromercuribenzenesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14110-97-5 | |

| Record name | Mercurate(1-), chloro(4-sulfophenyl)-, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014110975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromercuri)benzenesulfonic acid monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.